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Compound of Interest

Compound Name: Bismuth

Cat. No.: B147881

Technical Support Center: Bismuth-Based
Perovskite Solar Cells

Welcome to the technical support center for bismuth-based perovskite solar cells. This
resource is designed to provide researchers, scientists, and drug development professionals
with practical troubleshooting guides and frequently asked questions to assist in your
experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the Power Conversion Efficiency (PCE) of my bismuth-based perovskite solar cells
consistently low?

Al: Low Power Conversion Efficiency (PCE) in bismuth-based perovskite solar cells is a
common challenge that can stem from several factors. A primary reason is the material's
intrinsically large bandgap, which limits light absorption to a narrower range of the solar
spectrum compared to lead-based counterparts. Additionally, the complex crystallization
kinetics of bismuth perovskites often lead to poor film morphology with defects like pinholes
and grain boundaries, which act as sites for charge recombination, thereby reducing the short-
circuit current density (Jsc) and open-circuit voltage (Voc). Ineffective charge extraction at the
interfaces between the perovskite layer and the charge transport layers can also contribute
significantly to low PCE.
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Q2: What causes the poor film morphology in my spin-coated bismuth perovskite films?

A2: Poor film morphology, characterized by issues such as pinholes, cracks, and incomplete
surface coverage, is a frequent problem in solution-processed bismuth perovskite films. This is
largely due to the complex and rapid crystallization process of these materials. The choice of
solvent plays a critical role; low-boiling-point solvents can evaporate too quickly, not allowing
sufficient time for the perovskite precursors to form a uniform and crystalline layer.
Furthermore, the direct and rapid crystallization of some bismuth-based compounds from the
precursor solution, without the formation of intermediate phases that can guide uniform growth,
presents a significant challenge to achieving high-quality films.

Q3: How does the annealing temperature and time affect the performance of bismuth-based
perovskite solar cells?

A3: The annealing process is a critical step that significantly influences the crystallinity, grain
size, and overall morphology of the bismuth perovskite film, and consequently, the device
performance. Optimal annealing temperatures and times promote the growth of larger, more
uniform crystal grains, which can reduce the density of grain boundaries and improve charge
transport. However, excessive temperatures or prolonged annealing can lead to the
decomposition of the perovskite material or the formation of unwanted phases, which can
introduce defects and degrade performance. The ideal annealing conditions are highly
dependent on the specific bismuth perovskite composition and the solvents used in the
precursor solution.

Q4: What is the role of additives in the precursor solution for bismuth perovskite solar cells?

A4: Additives are often incorporated into the precursor solution to improve the quality of the
perovskite film and enhance device performance. They can function in several ways, such as
by modulating the crystallization process to promote larger grain growth and better morphology,
passivating defects at the grain boundaries and surfaces to reduce non-radiative
recombination, and improving the stability of the perovskite phase. For instance, Lewis base
additives like dimethyl sulfoxide (DMSQO) can form intermediate complexes with the bismuth
precursors, leading to more controlled and uniform film formation.

Q5: Why is the stability of bismuth-based perovskite solar cells often better than lead-based
ones, and what are the common degradation pathways?
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A5: Bismuth-based perovskites often exhibit superior intrinsic stability compared to their lead-
based counterparts, particularly against moisture and oxygen. This enhanced stability is
attributed to the trivalent state of bismuth (Bi3*), which leads to the formation of more stable
crystal structures. Despite this, they can still degrade under prolonged exposure to
environmental stressors. Common degradation pathways include phase transitions to non-
perovskite structures and decomposition accelerated by factors like heat and UV light.

Troubleshooting Guides

. Low Short.Circui ity (Jsc)

Potential Cause Recommended Solution

Refine the deposition technique. For spin-
coating, optimize the spin speed and duration.
) ) Consider using an anti-solvent dripping step

Poor Film Morphology (Pinholes, Poor ) ) ) ] )

during the spin-coating process to induce rapid
Coverage) ] ]

and uniform nucleation. Toluene has been

shown to be an effective anti-solvent for

improving film quality.

Introduce additives into the precursor solution to
High Defect Densit passivate defects. Lewis bases like DMSO can
igh Defect Density _ o i
help in forming intermediate complexes that

lead to better film quality.

While the bandgap is an intrinsic property,

ensure the film thickness is optimized for
Inefficient Light Absorption maximum light absorption without compromising

charge extraction. A typical thickness to aim for

is around 500 nm.

Ensure the quality and thickness of the electron
) and hole transport layers are optimal. A compact
Poor Charge Collection ] ] ] ) ]
TiOz blocking layer that is too thick can impede

electron transport.

Issue 2: Low Open-Circuit Voltage (Voc)
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Potential Cause

Recommended Solution

High Recombination Rates

High defect densities at the grain boundaries
and interfaces lead to increased charge
recombination. Improve film morphology through
solvent engineering and optimized annealing.
Consider using surface passivation layers to

reduce trap states.

Energy Level Mismatch

Ensure proper energy level alignment between
the perovskite absorber and the charge
transport layers (ETL and HTL) to facilitate
efficient charge separation and minimize voltage

loss.

Presence of Impurities

Use high-purity precursor materials. Incomplete
conversion of precursors can lead to non-
photoactive phases that act as recombination

centers.

Issue 3: Low Fill Factor (FF)

Potential Cause

Recommended Solution

High Series Resistance

This can be caused by thick charge transport
layers, poor contacts between layers, or low
conductivity of the transport layers. Optimize the
thickness of all layers and ensure good

interfacial contact.

Low Shunt Resistance

Pinholes or other defects in the perovskite film
can create shunt pathways, leading to current
leakage. Improving the film's uniformity and

coverage is crucial.

High Recombination

High rates of charge recombination also
contribute to a lower fill factor. Address this by

improving film quality and passivating defects.
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Experimental Protocols

Protocol 1: One-Step Solution Processing of
(CHs3NHs3)3Bizls (MBI) Perovskite Film

e Precursor Solution Preparation:

o Dissolve methylammonium iodide (MAI) and bismuth iodide (Bil3) in a 3:2 molar ratio in a
co-solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). A
typical concentration is 0.5 M.

o Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.
e Substrate Cleaning:

o Sequentially sonicate the FTO-coated glass substrates in a detergent solution, deionized
water, acetone, and isopropanol for 15 minutes each.

o Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.
o Deposition of Electron Transport Layer (ETL):

o Deposit a compact layer of TiOz onto the FTO substrate using a method such as spray
pyrolysis or spin-coating a titanium diisopropoxide bis(acetylacetonate) solution.

o Anneal the TiOz layer at 500°C for 30 minutes.
o Perovskite Film Deposition:
o Transfer the cleaned substrates with the ETL into a nitrogen-filled glovebox.

Preheat the substrate to 70°C.

(¢]

[¢]

Deposit the MBI precursor solution onto the substrate and spin-coat at 4000 rpm for 30
seconds.

[¢]

During the spin-coating, at around the 10-second mark, dispense an anti-solvent (e.g.,
toluene) onto the spinning substrate.
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e Annealing:

o Anneal the perovskite film on a hotplate at a specific temperature, for example, 150°C for
10-25 minutes. The optimal time needs to be determined experimentally as it significantly
impacts film crystallinity and performance.

e Deposition of Hole Transport Layer (HTL):
o Dissolve Spiro-OMeTAD in chlorobenzene, and add additives like Li-TFSI and tBP.
o Spin-coat the HTL solution onto the perovskite layer at 3000 rpm for 30 seconds.

» Deposition of Metal Contact:

o Thermally evaporate a gold (Au) or silver (Ag) contact of approximately 80-100 nm
thickness through a shadow mask.

Protocol 2: Characterization of Bismuth Perovskite

Films
o UV-Visible Spectroscopy:

o Prepare a bismuth perovskite film on a transparent substrate (e.g., glass).

o Use a UV-Vis spectrophotometer to measure the absorbance or transmittance spectrum,
typically in the range of 300-900 nm.

o The absorption onset can be used to determine the optical bandgap of the material using
a Tauc plot.

» X-Ray Diffraction (XRD):
o Use a diffractometer with a Cu Ka radiation source.

o Scan the film over a 26 range relevant for the expected crystal structure (e.g., 10-60
degrees).
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o The resulting diffraction pattern can be used to identify the crystal phase, assess
crystallinity, and estimate crystallite size using the Scherrer equation.

e Scanning Electron Microscopy (SEM):

o Deposit a thin conductive layer (e.g., gold or carbon) on the perovskite film to prevent
charging, if necessary.

o Use an SEM to obtain top-down and cross-sectional images of the film.

o These images are crucial for evaluating the film's morphology, including grain size,
uniformity, and the presence of defects like pinholes.

e Current Density-Voltage (J-V) Measurement:
o Use a solar simulator with a standard AM 1.5G spectrum at 100 mW/cm2.

o Contact the solar cell with probes and sweep the voltage from reverse to forward bias
(e.g., -0.2 V to 1.2 V) while measuring the current.

o From the J-V curve, extract key performance parameters: Voc, Jsc, FF, and PCE.

Visual Guides
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Caption: Experimental workflow for fabricating and characterizing bismuth-based perovskite

solar cells.
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Caption: Troubleshooting logic for low Power Conversion Efficiency (PCE) in bismuth
perovskite solar cells.

 To cite this document: BenchChem. [common issues and solutions for bismuth-based
perovskite solar cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147881#common-issues-and-solutions-for-bismuth-
based-perovskite-solar-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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